Ethyl biscoumacetate

Description

This compound is a courmarin that is used as an anticoagulant. It has actions similar to those of Warfarin. (From Martindale, The Extra Pharmacopoeia, 30th ed, p226)

A coumarin that is used as an anticoagulant. It has actions similar to those of WARFARIN. (From Martindale, The Extra Pharmacopoeia, 30th ed, p226)

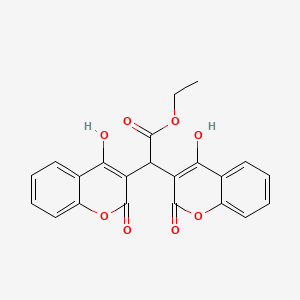

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLHQFUTFHUXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057771 | |

| Record name | Ethyl biscoumacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-00-5 | |

| Record name | Ethyl biscoumacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl biscoumacetate [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl biscoumacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHYL BISCOUMACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl biscoumacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl biscoumacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BISCOUMACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08KL644731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

153-154 | |

| Record name | Ethyl biscoumacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl Biscoumacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl biscoumacetate, a prominent member of the biscoumarin family, is a synthetic derivative of 4-hydroxycoumarin. Historically, it has been recognized for its potent anticoagulant properties, functioning as a vitamin K antagonist to inhibit the synthesis of clotting factors in the blood. Marketed under trade names such as Tromexan and Pelentan, its clinical use has paved the way for further research into the therapeutic potential of related compounds.

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound. It is designed to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated spectral data for easy reference, and visual representations of the synthetic pathway and analytical workflow.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the condensation of two equivalents of 4-hydroxycoumarin with one equivalent of ethyl glyoxylate. This reaction is a classic example of a Knoevenagel-type condensation followed by a Michael addition, resulting in the formation of the characteristic bis-coumarin scaffold.

Synthetic Pathway

The reaction proceeds by the initial formation of an enolate from 4-hydroxycoumarin, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl glyoxylate. The resulting intermediate undergoes dehydration, and a subsequent Michael addition of a second 4-hydroxycoumarin molecule yields the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of biscoumarins.[1]

Materials:

-

4-Hydroxycoumarin

-

Ethyl glyoxylate (50% solution in toluene)

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-hydroxycoumarin (2.0 equivalents) in absolute ethanol is prepared.

-

Ethyl glyoxylate (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

-

A catalytic amount of a suitable acid or base (e.g., a few drops of piperidine or a Lewis acid) can be added to facilitate the reaction, although in many cases the reaction proceeds without an external catalyst.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified. Recrystallization from a suitable solvent system, such as ethanol-water, is a common method. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.

-

The purified crystals of this compound are collected by vacuum filtration, washed with cold ethanol, and dried in a vacuum oven.

Structural Elucidation

The structural confirmation of the synthesized this compound is performed using a combination of spectroscopic techniques. These methods provide detailed information about the molecular formula, functional groups, and the connectivity of atoms within the molecule.

Data Presentation: Spectroscopic and Physical Data

The following table summarizes the key quantitative data obtained from the structural analysis of this compound.

| Parameter | Value | Technique |

| Molecular Formula | C₂₂H₁₆O₈ | Mass Spectrometry |

| Molecular Weight | 408.36 g/mol | Mass Spectrometry |

| Melting Point | 154-157 °C and 177-182 °C (dimorphous)[2] | Melting Point Apparatus |

| ¹H NMR (CDCl₃, δ ppm) | Illustrative Data:1.25 (t, 3H, -CH₃), 4.20 (q, 2H, -OCH₂-), 5.50 (s, 1H, -CH-), 7.20-8.00 (m, 8H, Ar-H), 11.5 (s, 2H, -OH) | ¹H NMR Spectroscopy |

| ¹³C NMR (CDCl₃, δ ppm) | Illustrative Data:14.1 (-CH₃), 35.8 (-CH-), 61.5 (-OCH₂-), 104.2, 116.8, 124.3, 124.8, 132.9, 152.5, 163.9, 168.2 (C=O, ester), 169.5 (C=O, lactone) | ¹³C NMR Spectroscopy |

| IR (KBr, cm⁻¹) | Illustrative Data:3400-3200 (br, O-H), 3070 (Ar C-H), 1725 (C=O, ester), 1660 (C=O, lactone), 1610, 1560 (C=C, aromatic), 1250 (C-O) | FT-IR Spectroscopy |

| Mass Spectrum (m/z) | 408 (M+), 318, 317, 121[3] | Mass Spectrometry (EI) |

Note: The provided NMR and IR data are illustrative and represent typical chemical shifts and absorption frequencies for the functional groups present in this compound. Actual experimental values may vary.

Experimental Workflow for Structural Elucidation

The systematic approach to confirming the structure of a synthesized organic compound like this compound is outlined below.

Experimental Protocols: Structural Analysis

1. Melting Point Determination: The melting point of the purified this compound is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. The observation of two distinct melting points can indicate the presence of dimorphism.[2]

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded to identify the functional groups present in the molecule. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

4. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides clues about the structure. The prominent fragments at m/z 121, 317, and 318 are characteristic of the coumarin moiety and its derivatives.[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural elucidation of this compound. The condensation of 4-hydroxycoumarin with ethyl glyoxylate offers a reliable route to this important biscoumarin. The structural confirmation relies on a suite of standard spectroscopic techniques, including NMR, IR, and mass spectrometry, which together provide unambiguous evidence for the molecular structure. The methodologies and data presented herein serve as a practical resource for chemists and pharmacologists engaged in the study and development of coumarin-based compounds.

References

The Dawn of Anticoagulation: A Technical Guide to the Discovery and Development of Coumarin Anticoagulants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the landmark discovery and historical development of coumarin anticoagulants, a class of drugs that revolutionized the treatment and prevention of thromboembolic disorders. From the mysterious "sweet clover disease" in cattle to the synthesis of the blockbuster drug warfarin, this document provides a comprehensive overview of the key scientific breakthroughs, experimental methodologies, and quantitative data that underpin this critical area of pharmacology.

The Serendipitous Discovery of Dicoumarol

The story of coumarin anticoagulants begins not in a pristine laboratory, but on the farms of North America in the early 20th century. A hemorrhagic disease in cattle, characterized by fatal bleeding after minor injuries or even spontaneously, was first reported in the 1920s.[1][2] This condition, dubbed "sweet clover disease," was traced to the consumption of spoiled or moldy sweet clover hay.[1][2]

Veterinarians Frank Schofield and Lee Roderick were instrumental in identifying the link between the spoiled hay and the bleeding disorder.[2] However, the identity of the hemorrhagic agent remained a mystery for over a decade.

The pivotal moment came in 1933 when a Wisconsin farmer, Ed Carlson, traveled through a blizzard to the University of Wisconsin's agricultural experiment station, carrying a dead heifer, a milk can of non-coagulating blood, and a sample of the spoiled sweet clover hay that had decimated his herd.[3] This desperate act brought the problem to the doorstep of biochemist Karl Paul Link.

For the next six years, Link and his research group, notably Harold Campbell, Mark Stahmann, and Charles Huebner, embarked on a painstaking investigation to isolate the anticoagulant compound.[3][4] Their work culminated in 1939 with the isolation and crystallization of the active agent, which they named dicoumarol (3,3'-methylenebis(4-hydroxycoumarin)).[5][6]

Experimental Protocol: Isolation of Dicoumarol from Spoiled Sweet Clover Hay

The isolation of dicoumarol was a landmark achievement in natural product chemistry. The protocol developed by Campbell and Link, as detailed in their 1941 publication in the Journal of Biological Chemistry, involved a multi-step extraction and purification process.

Experimental Workflow for Dicoumarol Isolation

Detailed Methodology:

-

Extraction: Finely ground spoiled sweet clover hay was extracted with a dilute sodium hydroxide solution (0.1 N) to solubilize the acidic hemorrhagic agent.

-

Filtration and Acidification: The alkaline extract was filtered to remove solid plant material. The filtrate was then acidified with hydrochloric acid to a pH of 2-3. This caused the crude hemorrhagic agent to precipitate out of the solution.

-

Collection and Initial Purification: The precipitate was collected by filtration and washed. The crude material was then extracted with diethyl ether.

-

Concentration and Crystallization: The ether extract was concentrated, and the crude dicoumarol was crystallized from hot 95% ethanol.

-

Recrystallization: Further purification was achieved by repeated recrystallization from solvents such as ethanol or a mixture of ethyl acetate and petroleum ether to yield pure, crystalline dicoumarol.

From Discovery to Synthesis and Clinical Application

Following the isolation of dicoumarol, the next crucial step was to determine its chemical structure and to develop a method for its synthesis. This was achieved by Stahmann and Huebner in Link's laboratory in 1940.[4] The ability to synthesize dicoumarol opened the door for its investigation as a therapeutic agent.

Experimental Protocol: Synthesis of Dicoumarol

The synthesis of dicoumarol was achieved through the condensation of two molecules of 4-hydroxycoumarin with one molecule of formaldehyde.

Reaction Scheme for Dicoumarol Synthesis

Detailed Methodology (based on Stahmann and Huebner, 1941):

-

Reaction Setup: 4-hydroxycoumarin was dissolved in a suitable solvent, such as ethanol.

-

Addition of Formaldehyde: An aqueous solution of formaldehyde was added to the 4-hydroxycoumarin solution.

-

Condensation: The reaction mixture was heated under reflux for several hours to facilitate the condensation reaction.

-

Isolation and Purification: Upon cooling, the dicoumarol product precipitated out of the solution. The precipitate was collected by filtration, washed, and recrystallized to obtain the pure compound.

Early Clinical Trials of Dicoumarol

The first clinical studies of dicoumarol were initiated in 1941 at the Mayo Clinic and the Wisconsin General Hospital.[5][7] These trials were crucial in establishing the efficacy and safety of this new anticoagulant. The primary method for monitoring the drug's effect was the one-stage prothrombin time test developed by Dr. Armand J. Quick in 1935.[1][8][9]

Table 1: Summary of Early Clinical Trial Data for Dicoumarol

| Study (Year) | Number of Patients | Initial Dosage | Maintenance Dosage | Therapeutic Prothrombin Time | Key Findings |

| Butt, Allen, & Bollman (1941) | 6 | 300-500 mg | 100-200 mg daily | 25-35 seconds | Demonstrated effective prolongation of prothrombin time in humans.[10] |

| Shapiro et al. (1943) | 93 | 200-300 mg | 50-150 mg daily | 30-45 seconds | Effective in treating thromboembolic diseases; highlighted the need for careful dosage control.[10] |

| LeFevre (1942) | Not specified | 300 mg on day 1 | 200 mg on day 2, then adjusted | 30-35 seconds | Noted variability in patient response and the delayed onset of action.[10] |

The Development of Warfarin: A More Potent Successor

It was not until the early 1950s that warfarin was considered for human use. Following successful clinical trials, it was approved by the FDA in 1954 under the brand name Coumadin®.[2] Warfarin's improved potency, more predictable anticoagulant effect, and water solubility (as the sodium salt) led to it largely replacing dicoumarol in clinical practice.

Experimental Protocol: Synthesis of Warfarin

The most common laboratory synthesis of warfarin involves the Michael addition of 4-hydroxycoumarin to benzalacetone.

Reaction Scheme for Warfarin Synthesis

Detailed Methodology:

-

Reaction Setup: 4-hydroxycoumarin and benzalacetone are dissolved in a suitable solvent, such as pyridine or aqueous ethanol.

-

Catalysis: A basic catalyst, such as piperidine or sodium hydroxide, is added to facilitate the Michael addition.

-

Reaction Conditions: The mixture is heated under reflux for several hours.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the warfarin. The crude product is then collected, washed, and purified by recrystallization.

Comparative Potency of Coumarin Derivatives

The extensive research into coumarin analogues provided a wealth of data on their structure-activity relationships. The anticoagulant potency is highly dependent on the substituents on the coumarin ring.

Table 2: Relative Anticoagulant Potency of Selected Coumarin Derivatives

| Compound | Structure | Relative Potency (Warfarin = 1) |

| Dicoumarol | 3,3'-methylenebis(4-hydroxycoumarin) | ~0.25 |

| Warfarin | 3-(α-acetonylbenzyl)-4-hydroxycoumarin | 1 |

| Phenprocoumon | 3-(1-phenylpropyl)-4-hydroxycoumarin | ~1.5 |

| Acenocoumarol | 3-[1-(4-nitrophenyl)-2-acetylethyl]-4-hydroxycoumarin | ~2 |

| Brodifacoum | 3-[3-(4'-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-hydroxycoumarin | ~100 |

Note: Relative potencies are approximate and can vary depending on the assay method and species.

Mechanism of Action: Vitamin K Antagonism

The anticoagulant effect of coumarins is due to their ability to act as vitamin K antagonists. Vitamin K is an essential cofactor for the post-translational carboxylation of glutamate residues to γ-carboxyglutamate on several clotting factors (Factors II, VII, IX, and X) as well as the anticoagulant proteins C and S. This carboxylation is necessary for the calcium-dependent binding of these factors to phospholipid surfaces, a critical step in the coagulation cascade.

Coumarin anticoagulants inhibit the enzyme vitamin K epoxide reductase (VKOR), which is responsible for recycling oxidized vitamin K epoxide back to its active, reduced form.[11] This inhibition leads to a depletion of active vitamin K, thereby impairing the synthesis of functional clotting factors and producing an anticoagulant effect.

Signaling Pathway of Vitamin K Antagonism by Coumarins

Monitoring Anticoagulant Therapy: The Prothrombin Time Test

The development of a reliable method to monitor the effects of coumarin anticoagulants was critical for their safe clinical use. The one-stage prothrombin time (PT) test, developed by Armand Quick in 1935, became the standard assay.[8][9]

The PT test measures the time it takes for plasma to clot after the addition of a thromboplastin reagent (a source of tissue factor) and calcium. Since coumarin anticoagulants reduce the levels of vitamin K-dependent clotting factors in the extrinsic and common pathways (Factors VII, X, V, II, and I), their administration leads to a prolongation of the PT.

To standardize the reporting of PT results from different laboratories using various thromboplastin reagents, the International Normalized Ratio (INR) was introduced. The INR is calculated as:

INR = (Patient PT / Mean Normal PT)ISI

Where the ISI (International Sensitivity Index) is a measure of the responsiveness of a given thromboplastin to the reduction of vitamin K-dependent clotting factors.

Experimental Workflow for the One-Stage Prothrombin Time Test

Conclusion

The discovery and development of coumarin anticoagulants represent a triumph of scientific inquiry, bridging the gap between agricultural observation and life-saving clinical therapy. The journey from the fields of spoiled sweet clover to the synthesis of warfarin is a testament to the perseverance of researchers like Karl Paul Link and his team. The elucidation of their mechanism of action and the development of reliable monitoring methods have allowed for the widespread and safe use of these drugs in the management of thromboembolic diseases. This technical guide provides a foundational understanding of the core scientific principles and experimental work that established this vital class of pharmaceuticals.

References

- 1. Armand J. Quick: pioneer and prophet of coagulation research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Karl Paul Link - Wikipedia [en.wikipedia.org]

- 5. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wisconsinacademy.org [wisconsinacademy.org]

- 8. Prothrombin time - Wikipedia [en.wikipedia.org]

- 9. karger.com [karger.com]

- 10. ccjm.org [ccjm.org]

- 11. Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Ethyl Biscoumacetate in Rodent Models: An In-depth Technical Guide

Disclaimer: Direct and comprehensive pharmacokinetic data for ethyl biscoumacetate specifically in rodent models is limited in publicly available literature. This guide synthesizes the available information and, where necessary, draws comparative data from studies on other coumarin anticoagulants, such as warfarin and dicoumarol, in rats to provide a representative profile. Researchers should consider this when designing and interpreting their own studies.

Introduction

This compound, a synthetic derivative of 4-hydroxycoumarin, is an oral anticoagulant that functions as a vitamin K antagonist. It inhibits the synthesis of vitamin K-dependent clotting factors, thereby prolonging blood coagulation time. While its clinical use in humans has been documented, a detailed understanding of its pharmacokinetic profile in preclinical rodent models is crucial for drug development and toxicological studies. This technical guide provides an in-depth overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents, supported by detailed experimental protocols and visual representations of key processes.

Absorption

The absorption of this compound following oral administration in rodents is expected to be rapid, a characteristic shared with other coumarin anticoagulants.

Oral Bioavailability

Distribution

Following absorption, this compound is expected to be distributed throughout the body. A key factor influencing its distribution is its high affinity for plasma proteins.

Protein Binding

Coumarin derivatives are known to bind extensively to plasma proteins, primarily albumin. In vitro studies with coumarin in rats have shown that approximately 40% of the compound is bound to serum proteins.[1] Another study on coumarin binding in rats demonstrated that of the total bound drug, a significant portion is associated with α-globulins and albumin.[2] The extent of protein binding is a critical determinant of the unbound fraction of the drug available to exert its pharmacological effect and to be cleared from the body.

Table 1: Comparative Plasma Protein Binding of Coumarin Anticoagulants in Rats

| Compound | Free Fraction in Serum (%) | Reference |

| Warfarin | 0.172 - 1.53 | [3] |

| Dicumarol | 0.015 - 0.079 | [4] |

| Coumarin | ~60 (in vitro) | [1] |

Note: Data for this compound in rodents is not available. The table presents data for other coumarins to provide context.

Metabolism

The liver is the primary site of metabolism for coumarin anticoagulants. The biotransformation of this compound is expected to involve Phase I and Phase II metabolic reactions. Studies on other coumarins, such as 7-ethoxycoumarin in rat hepatocytes, have shown that O-deethylation is a major metabolic pathway.[5]

Metabolic Pathways

The metabolism of coumarins in rats is well-documented and can be used to infer the likely metabolic fate of this compound. The primary routes of metabolism include hydroxylation and conjugation.

Excretion

The elimination of this compound and its metabolites is expected to occur primarily through the kidneys (urine) and to a lesser extent, the feces. The excretion profile of anticoagulant rodenticides in rats shows that the fecal route, via biliary excretion, is significant for many compounds.[6]

Table 2: Comparative Elimination Half-Life of Coumarin Anticoagulants in Rats

| Compound | Elimination Half-Life (hours) | Reference |

| Warfarin | 5.9 - 41 | [3] |

| Dicumarol | Varies significantly | [7] |

Note: Data for this compound in rodents is not available. The table presents data for other coumarins to provide context.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic profile of this compound in rodent models.

Animal Husbandry

-

Species: Sprague-Dawley or Wistar rats (male, 200-250 g) are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.

-

Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the start of the study.

Oral Administration (Gavage)

-

Preparation of Dosing Solution: this compound is dissolved in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

-

Animal Restraint: The rat is gently but firmly restrained to immobilize the head and straighten the neck and back.

-

Gavage Needle Insertion: A ball-tipped gavage needle of appropriate size is carefully inserted into the mouth, passed over the tongue, and into the esophagus. The needle should advance without resistance.

-

Dose Administration: The dosing solution is administered slowly.

-

Post-Administration Monitoring: The animal is observed for any signs of distress.

Blood Sample Collection

-

Route: Blood samples (approximately 0.2-0.3 mL) can be collected from the tail vein, saphenous vein, or via a cannula.

-

Time Points: Blood is collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Plasma Sample Preparation:

-

Thaw plasma samples on ice.

-

Precipitate proteins by adding a solvent like acetonitrile (typically in a 1:3 plasma to solvent ratio).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

-

-

HPLC Conditions (Example for a coumarin derivative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength for this compound or mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

-

-

Quantification: A calibration curve is generated using standard solutions of this compound in blank rodent plasma. The concentration of the drug in the study samples is then determined by comparing their peak areas to the calibration curve.

In Vitro Metabolism Assays

-

Rat Liver Microsomes: Incubating this compound with rat liver microsomes in the presence of NADPH allows for the study of Phase I metabolism. The disappearance of the parent compound and the formation of metabolites can be monitored over time by HPLC.

-

Rat Hepatocytes: Using primary rat hepatocytes provides a more complete in vitro model that includes both Phase I and Phase II metabolic enzymes.

Conclusion

While direct pharmacokinetic data for this compound in rodent models is sparse, a comprehensive understanding can be inferred from the behavior of other coumarin anticoagulants. The anticipated profile suggests rapid oral absorption, extensive plasma protein binding, hepatic metabolism primarily through hydroxylation and conjugation, and excretion via renal and fecal routes. The experimental protocols provided in this guide offer a robust framework for conducting detailed pharmacokinetic studies of this compound in rats and mice, which are essential for its preclinical development and safety assessment. Further research is warranted to establish the specific pharmacokinetic parameters of this compound in these important preclinical models.

References

- 1. The binding of 3-14C-coumarin to serum proteins in the rat: a comparison between in vitro and in vivo estimations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An electrophoretic investigation of the binding of 3-14C coumarin to rat serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of coumarin anticoagulants. XIV: relationship between protein binding, distribution, and elimination kinetics of warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics of coumarin anticoagulants XXXI: Effect of plasma protein binding on distribution kinetics of dicumarol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Comparative pharmacokinetics of coumarin anticoagulants. II. Pharmacokinetics of bishydroxycoumarin elimination in the rat, guinea pig, dog, and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ethyl Biscoumacetate and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl biscoumacetate is a synthetic oral anticoagulant belonging to the 4-hydroxycoumarin class of vitamin K antagonists. Its therapeutic effect is achieved through the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR), a critical component in the vitamin K cycle. This inhibition disrupts the synthesis of vitamin K-dependent coagulation factors, thereby exerting an anticoagulant effect. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound and its primary metabolite, 7-hydroxy this compound. The guide includes a detailed description of its mechanism of action, available pharmacokinetic and pharmacodynamic data, generalized experimental protocols for assessing its activity, and visual representations of key pathways and workflows.

Introduction

This compound, a derivative of coumarin, functions as a vitamin K antagonist, similar to the more widely known drug, warfarin.[1][2] It is utilized in the prevention and management of thromboembolic disorders.[1] The anticoagulant effect of this compound is mediated by its interference with the hepatic synthesis of functional vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1] A key characteristic of this compound is its short half-life, which can present challenges in maintaining a stable level of anticoagulation. The primary metabolite of this compound is 7-hydroxy this compound, which exhibits a longer half-life than the parent compound.

Mechanism of Action

The primary pharmacodynamic effect of this compound is the inhibition of Vitamin K Epoxide Reductase (VKOR).[3] VKOR is an integral membrane enzyme responsible for the reduction of vitamin K 2,3-epoxide to vitamin K, a crucial step in the vitamin K cycle. This recycling of vitamin K is essential for the post-translational gamma-carboxylation of glutamate residues in the vitamin K-dependent coagulation factors. The gamma-carboxyglutamate residues are necessary for the calcium-dependent binding of these factors to phospholipid membranes, a critical step in the coagulation cascade.

By inhibiting VKOR, this compound depletes the available pool of reduced vitamin K, leading to the production of under-carboxylated, and therefore functionally inactive, coagulation factors.[3] The clinical anticoagulant effect becomes apparent as the pre-existing functional clotting factors are cleared from circulation. The onset of action is typically observed within 24 to 72 hours.

Quantitative Pharmacodynamic Data

Table 1: In Vitro Pharmacodynamics of this compound

| Parameter | Target | Value | Reference |

| IC50 | Vitamin K Epoxide Reductase (VKOR) | Not Available | - |

| Ki | Vitamin K Epoxide Reductase (VKOR) | Not Available | - |

| EC50 | Anticoagulant Effect (e.g., in vitro PT) | Not Available | - |

Table 2: In Vitro Pharmacodynamics of 7-Hydroxy this compound

| Parameter | Target | Value | Reference |

| IC50 | Vitamin K Epoxide Reductase (VKOR) | Not Available | - |

| Ki | Vitamin K Epoxide Reductase (VKOR) | Not Available | - |

| EC50 | Anticoagulant Effect (e.g., in vitro PT) | Not Available | - |

Pharmacokinetics

A summary of the available pharmacokinetic data is provided below to contextualize the pharmacodynamic effects.

Table 3: Pharmacokinetic Parameters of this compound and 7-Hydroxy this compound

| Parameter | This compound | 7-Hydroxy this compound | Reference |

| Time to Peak Concentration (Tmax) | 1.0 - 4.0 hours | Not Specified | |

| Elimination Half-life (t1/2) | ~0.66 hours | ~2.03 hours | |

| Metabolism | Primarily hepatic hydroxylation | - | |

| Excretion | Not Specified | Not Specified |

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in recent literature. However, standardized assays used for other coumarin anticoagulants can be adapted to evaluate its pharmacodynamics.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VKOR.

Objective: To determine the IC50 value of this compound and its metabolites for VKOR.

Materials:

-

Liver microsomes (as a source of VKOR)

-

Vitamin K epoxide (substrate)

-

Dithiothreitol (DTT) or other reducing agents

-

Test compounds (this compound, metabolites)

-

Reaction buffer (e.g., Tris-HCl)

-

Quenching solution (e.g., acidic solution)

-

Analytical system (e.g., HPLC) for quantifying vitamin K

Procedure:

-

Prepare a reaction mixture containing liver microsomes, buffer, and a reducing agent.

-

Add varying concentrations of the test compound (this compound or its metabolite).

-

Initiate the reaction by adding the substrate, vitamin K epoxide.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Extract the vitamin K and vitamin K epoxide from the reaction mixture.

-

Quantify the amount of vitamin K produced using HPLC.

-

Calculate the percentage of VKOR inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Vitro Prothrombin Time (PT) Assay

This assay measures the time it takes for plasma to clot after the addition of thromboplastin and calcium, assessing the extrinsic and common pathways of coagulation.

Objective: To evaluate the in vitro anticoagulant activity of this compound and its metabolites.

Materials:

-

Pooled normal human plasma

-

Test compounds (this compound, metabolites) dissolved in a suitable solvent

-

Thromboplastin reagent with calcium

-

Coagulometer

Procedure:

-

Pre-warm the pooled plasma and thromboplastin reagent to 37°C.

-

Add a specific concentration of the test compound to an aliquot of plasma and incubate for a defined period.

-

Add the pre-warmed thromboplastin reagent to the plasma sample.

-

The coagulometer will automatically measure the time to clot formation (Prothrombin Time).

-

Perform the assay with a range of concentrations for the test compound.

-

The anticoagulant effect can be expressed as the concentration required to double the baseline prothrombin time.

Logical Relationships and Structure-Activity Considerations

The relationship between this compound and its primary metabolite is crucial for understanding its overall pharmacodynamic profile.

While quantitative data is lacking, it is presumed that the 7-hydroxy metabolite also possesses anticoagulant activity. Given its longer half-life, it may contribute significantly to the overall duration of the anticoagulant effect after administration of the parent drug. The precise contribution of the metabolite to the therapeutic and potential toxic effects remains to be fully elucidated.

Conclusion

This compound is an effective vitamin K antagonist whose pharmacodynamic action is centered on the inhibition of VKOR. Its short half-life and the presence of a longer-acting primary metabolite create a complex pharmacokinetic-pharmacodynamic relationship. A significant gap in the current knowledge is the lack of quantitative in vitro pharmacodynamic data for both the parent compound and its metabolite. Further research is warranted to quantify the inhibitory potency of these molecules against VKOR and to fully characterize their contribution to the overall anticoagulant effect. Such data would be invaluable for optimizing the therapeutic use of this compound and for the development of new anticoagulants with improved pharmacodynamic profiles.

References

Identifying Novel Biological Targets of Ethyl Biscoumacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aimed at the identification and characterization of novel biological targets of ethyl biscoumacetate (EBC). While EBC is a well-established anticoagulant that functions as a vitamin K antagonist, a thorough understanding of its full spectrum of molecular interactions is crucial for elucidating potential off-target effects and exploring new therapeutic applications.[1][2] This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide future research in this area.

Introduction to this compound

This compound is a synthetic coumarin derivative that acts as an anticoagulant.[3][4][5] Its primary mechanism of action involves the inhibition of Vitamin K epoxide reductase (VKOR), an essential enzyme in the vitamin K cycle.[1][2] By blocking VKOR, EBC prevents the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of several blood clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1][2] This leads to the production of under-carboxylated, inactive forms of these proteins, thereby impairing the coagulation cascade and reducing the propensity for thrombus formation.[1]

While the anticoagulant effects of EBC are well-documented, the potential for interactions with other biological macromolecules remains largely unexplored. Identifying novel targets is paramount for a complete understanding of its pharmacological profile, including potential side effects and opportunities for drug repurposing.

Known Biological Target and Signaling Pathway

The principal biological target of this compound is Vitamin K epoxide reductase complex subunit 1 (VKORC1) .

Vitamin K Coagulation Cascade

The established signaling pathway influenced by EBC is the vitamin K-dependent coagulation cascade. The diagram below illustrates the central role of VKOR in this process and the inhibitory action of EBC.

Strategies for Novel Target Identification

The identification of novel small molecule-protein interactions is a critical step in modern drug discovery.[6] A multi-pronged approach, combining both in-silico and experimental methods, is recommended for a comprehensive exploration of EBC's interactome.

In-Silico Target Prediction

Computational methods can provide initial hypotheses for potential EBC targets, which can then be validated experimentally. These approaches leverage information about the structure of EBC and known protein binding sites.

Table 1: In-Silico Approaches for Target Prediction

| Method | Description | Key Considerations |

| Inverse Molecular Docking | Screens a library of known protein binding sites against the structure of EBC to predict potential interactions.[7] | Requires high-quality 3D structures of proteins. The scoring functions used to predict binding affinity are approximations. |

| Pharmacophore Searching | Identifies proteins with binding sites that have a similar 3D arrangement of chemical features to the known binding site of EBC or structurally similar molecules. | Dependent on the quality of the pharmacophore model. May not identify targets with novel binding modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate the chemical structure of a molecule with its biological activity, which can be used to predict the activity of EBC against a panel of targets.[8][9] | Requires a large and diverse dataset of compounds with known activities against the targets of interest. |

Experimental Approaches for Target Identification

Experimental validation is essential to confirm the predictions from in-silico methods and to discover entirely new targets. The following are robust, widely used techniques for identifying protein targets of small molecules.

These methods rely on the specific binding of EBC to its target proteins.[10][11]

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful technique for isolating and identifying proteins that bind to a small molecule.[10]

-

Photoaffinity Labeling: A photoreactive group is incorporated into the EBC molecule. Upon UV irradiation, a covalent bond is formed between EBC and its binding partners, which can then be identified.[10]

These techniques do not require modification of the small molecule, which can sometimes alter its binding properties.

-

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[11]

-

Thermal Shift Assay (TSA): This technique measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for the key experimental techniques mentioned above. These should be optimized for the specific experimental conditions and cell types used.

Protocol for Affinity Chromatography-Mass Spectrometry

-

Synthesis of EBC-linked beads:

-

Synthesize an EBC analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Couple the EBC analog to the beads according to the manufacturer's instructions.

-

Thoroughly wash the beads to remove unreacted EBC.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., hepatocytes, as the liver is a primary site of action for EBC) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the cell lysate with the EBC-linked beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to EBC.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free EBC) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Concentrate and buffer-exchange the eluted proteins.

-

-

Mass Spectrometry Analysis:

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and extract the resulting peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Protocol for Drug Affinity Responsive Target Stability (DARTS)

-

Cell Lysate Preparation:

-

Prepare a native cell lysate as described in the AC-MS protocol.

-

-

EBC Treatment and Proteolysis:

-

Divide the lysate into two aliquots. Treat one with EBC (at a concentration determined by dose-response experiments) and the other with a vehicle control (e.g., DMSO).

-

Incubate for 1 hour at room temperature.

-

Add a protease (e.g., pronase, thermolysin) at a predetermined concentration and incubate for a specific time to achieve limited digestion.

-

Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

-

-

Protein Analysis:

-

Separate the digested proteins by SDS-PAGE.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue, silver stain).

-

Identify protein bands that are more abundant (i.e., more stable) in the EBC-treated sample compared to the control.

-

-

Protein Identification:

-

Excise the differential protein bands from the gel.

-

Perform in-gel digestion and LC-MS/MS analysis as described in the AC-MS protocol to identify the proteins.

-

Data Presentation and Interpretation

Quantitative data from target identification and validation experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 2: Hypothetical Quantitative Data for EBC Target Validation

| Potential Target | Method of Validation | Binding Affinity (Kd) | IC50/EC50 | Cellular Localization | Notes |

| Protein X | Surface Plasmon Resonance | 5.2 µM | - | Cytosol | Identified by AC-MS. |

| Protein Y | Isothermal Titration Calorimetry | 15.8 µM | - | Nucleus | Predicted by in-silico docking. |

| Enzyme Z | Enzymatic Assay | - | 2.1 µM | Mitochondria | Identified by DARTS. |

| VKORC1 (Control) | Enzymatic Assay | - | 0.8 µM | Endoplasmic Reticulum | Known target. |

Conclusion

The identification of novel biological targets of this compound holds significant potential for advancing our understanding of its pharmacology and for uncovering new therapeutic avenues. The methodologies and workflows presented in this technical guide provide a robust framework for researchers to systematically explore the molecular interactions of this important anticoagulant. A thorough investigation of EBC's off-target effects will ultimately contribute to the development of safer and more effective therapeutic strategies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | C22H16O8 | CID 54685524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of potential human targets for epigallocatechin gallate through a novel protein binding site screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Quantitative Structure-Activity Relationship for Human Plasma Protein Binding: Prediction, Validation and Applicability Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative structure--plasma protein binding relationships of acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Uricosuric Action of Ethyl Biscoumacetate: A Technical Overview

Disclaimer: The primary source of detailed quantitative data and experimental protocols on the uricosuric action of ethyl biscoumacetate, a 1955 study by Sougin-Mibashan and Horwitz, is not readily accessible in its full text. Consequently, this guide provides a high-level technical overview based on available abstracts, citations, and established principles of uricosuric agents from that era and modern understanding of renal physiology. The quantitative data and detailed experimental protocols from the original study cannot be reproduced here.

Introduction

This compound, a derivative of coumarin, is primarily known for its anticoagulant properties, acting as a vitamin K antagonist.[1] However, early clinical observations also identified a significant uricosuric effect, suggesting its potential role in the management of hyperuricemia and gout.[2][3] Uricosuric agents enhance the renal excretion of uric acid, thereby lowering its concentration in the blood. This guide explores the uricosuric action of this compound, drawing from the foundational, albeit limited, historical data and placing it within the context of contemporary understanding of renal urate transport.

Core Concepts of Uricosuric Action

The uricosuric effect of a drug is primarily achieved by modulating the transport of uric acid in the proximal tubules of the kidneys. In humans, a significant portion of filtered uric acid is reabsorbed back into the bloodstream. Uricosuric agents inhibit this reabsorption, leading to increased uric acid in the urine.

The primary target for many modern uricosuric drugs is the urate transporter 1 (URAT1), a protein located on the apical membrane of proximal tubule cells. URAT1 is responsible for the majority of urate reabsorption. While the 1955 study on this compound predates the discovery of URAT1, it is plausible that its uricosuric action involves interaction with this or other renal urate transporters.

Hypothesized Mechanism of Action

Based on the known mechanisms of other uricosuric agents, the uricosuric action of this compound is likely attributable to the inhibition of uric acid reabsorption in the renal proximal tubules. The proposed signaling pathway, in the context of modern understanding, would involve the following steps:

-

This compound enters the renal circulation and is filtered by the glomerulus.

-

In the proximal tubule, the drug interacts with urate transporters on the apical membrane of the tubular epithelial cells, most likely competing with uric acid for binding sites.

-

This interaction inhibits the reabsorption of uric acid from the tubular fluid back into the epithelial cells.

-

The reduced reabsorption leads to a higher concentration of uric acid remaining in the tubular fluid.

-

Consequently, a greater amount of uric acid is excreted in the urine, resulting in a decrease in serum uric acid levels.

Caption: Hypothesized mechanism of this compound's uricosuric action.

Inferred Experimental Protocols (Based on 1950s Clinical Research Practices)

While the specific protocols from the 1955 study are unavailable, a typical clinical investigation into a uricosuric agent during that period would likely have involved the following methodologies:

1. Subject Selection:

-

A small cohort of human subjects, potentially with and without hyperuricemia or gout, would have been recruited.

-

Subjects would likely have undergone a baseline period to establish their normal uric acid levels.

2. Drug Administration:

-

This compound would have been administered orally at varying dosages to assess a dose-response relationship.

-

A control group receiving a placebo or no treatment would have been included for comparison.

3. Sample Collection and Analysis:

-

Blood Samples: Venous blood samples would have been collected at regular intervals (e.g., daily) to measure serum uric acid concentrations.

-

Urine Samples: 24-hour urine collections would have been performed to measure the total daily excretion of uric acid.

-

Analytical Methods: Uric acid levels in serum and urine were commonly determined using colorimetric methods, such as the phosphotungstate reduction method.

4. Key Parameters Measured:

-

Serum Uric Acid: To observe the primary outcome of a reduction in blood uric acid levels.

-

Urinary Uric Acid Excretion: To confirm that the reduction in serum uric acid was due to increased renal excretion.

-

Renal Clearance of Uric Acid: This would have been calculated to provide a more direct measure of the drug's effect on renal handling of urate. The formula used would have been: Clearance = (Urine Uric Acid Concentration x Urine Volume) / Plasma Uric Acid Concentration.

Caption: Inferred experimental workflow for a 1950s uricosuric study.

Quantitative Data Summary (Conceptual)

Without access to the original 1955 paper, a table of quantitative data cannot be accurately presented. However, based on the fact that the study was published and cited, it is reasonable to assume that the administration of this compound resulted in a statistically significant:

-

Decrease in serum uric acid levels.

-

Increase in 24-hour urinary uric acid excretion.

-

Increase in the renal clearance of uric acid.

A conceptual data table is presented below to illustrate how such findings would have been structured. Note: The values in this table are purely illustrative and not from the original study.

| Parameter | Baseline (Mean ± SD) | Post-Treatment with this compound (Mean ± SD) | Change |

| Serum Uric Acid (mg/dL) | 7.5 ± 1.2 | 5.0 ± 1.0 | ▼ 33% |

| 24-Hour Urinary Uric Acid (mg) | 500 ± 100 | 800 ± 150 | ▲ 60% |

| Renal Clearance of Uric Acid (mL/min) | 8.0 ± 2.0 | 15.0 ± 3.0 | ▲ 87.5% |

Conclusion

The historical evidence indicates that this compound possesses a uricosuric action, in addition to its well-documented anticoagulant effects. While the precise molecular mechanisms were not elucidated in the original research, it is highly probable that the drug acts by inhibiting the reabsorption of uric acid in the renal proximal tubules, a mechanism now known to be primarily mediated by transporters such as URAT1. The lack of recent research into this specific property of this compound means that a modern, detailed understanding is absent. Further investigation using contemporary molecular and cellular biology techniques would be necessary to fully characterize its interaction with renal urate transporters and to ascertain its potential clinical utility as a uricosuric agent. Researchers and drug development professionals interested in this compound should seek to obtain the original 1955 publication by Sougin-Mibashan and Horwitz as a critical starting point for any new investigation.

References

An In-depth Technical Guide to the Physicochemical and Formulation Properties of Ethyl Biscoumacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl biscoumacetate is a synthetic derivative of coumarin that functions as a vitamin K antagonist, thereby exerting an anticoagulant effect.[1][2][3] Its therapeutic action is similar to that of warfarin, involving the inhibition of the synthesis of vitamin K-dependent clotting factors.[1][4] The development of a stable and effective oral solid dosage form of this compound is contingent on a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of these properties and their implications for formulation design, intended for professionals in drug development and research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to predicting the biopharmaceutical behavior of the drug and guiding the formulation strategy.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetate | [1] |

| CAS Number | 548-00-5 | [1] |

| Chemical Formula | C22H16O8 | [1][5] |

| Molecular Weight | 408.36 g/mol | [5][6] |

| Melting Point | 153-154 °C and 177-182 °C (dimorphous) | [1][7][8] |

| Aqueous Solubility | 153 mg/L (at 20 °C) | [1] |

| Solubility in Organic Solvents | Soluble in acetone and benzene; slightly soluble in alcohol and ether. | [7][8] |

| pKa (calculated) | pKa1: 3.31 (acidic), pKa2: 7.26 (acidic) | [9] |

| LogP (calculated) | 3.15 | [9] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical practices and can be adapted for the specific analysis of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed, airtight container.

-

Equilibration: The container is agitated at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A filtered aliquot of the supernatant is carefully withdrawn and diluted as necessary. The concentration of dissolved this compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated and expressed in mg/L or µg/mL.

Determination of Partition Coefficient (LogP)

Objective: To determine the n-octanol/water partition coefficient (LogP) of this compound, which indicates its lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be established.

-

Phase Separation: The two phases are allowed to separate completely.

-

Analysis: The concentration of this compound in each phase is determined by a suitable analytical method, such as HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa values of the acidic functional groups in this compound.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first or second derivative of the titration curve.

Stability-Indicating HPLC Method and Forced Degradation Studies

Objective: To develop a stability-indicating analytical method for this compound and to investigate its degradation profile under various stress conditions.

Methodology:

A. HPLC Method Development:

A reverse-phase HPLC method is a suitable approach for the analysis of this compound.[10]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10] For mass spectrometry compatibility, a volatile buffer like formic acid can be used.[10]

-

Detection: UV detection at a suitable wavelength determined by UV-Vis spectroscopy of the drug solution.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

B. Forced Degradation Studies:

Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.

-

Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.

-

Base Hydrolysis: The drug is exposed to a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature or elevated temperature.

-

Thermal Degradation: The drug is exposed to dry heat (e.g., in an oven) and/or moist heat.

-

Photodegradation: The drug is exposed to UV and visible light in a photostability chamber.

The stressed samples are then analyzed by the developed HPLC method to separate the parent drug from any degradation products. The peak purity of the parent drug should be assessed to confirm that no co-eluting degradants are present.

Formulation Considerations

The physicochemical properties of this compound, particularly its poor aqueous solubility and acidic nature, present challenges for the development of an oral solid dosage form with adequate bioavailability.

Table 2: Impact of Physicochemical Properties on Formulation Development

| Physicochemical Property | Implication for Formulation | Formulation Strategy |

| Poor Aqueous Solubility | May lead to low dissolution rate and incomplete absorption, resulting in poor and variable bioavailability. | Particle size reduction (micronization), use of solubilizing agents or surfactants, formulation as a solid dispersion. |

| Acidic Nature (pKa values) | Solubility is pH-dependent. The drug will be less soluble in the acidic environment of the stomach. | Use of buffering agents in the formulation, enteric coating to bypass the stomach and allow dissolution in the higher pH of the intestine. |

| Lipophilicity (LogP) | High lipophilicity can contribute to poor wetting and dissolution in aqueous gastrointestinal fluids. | Inclusion of wetting agents or surfactants in the formulation. |

| Solid-State Properties (Polymorphism) | The existence of different crystalline forms (dimorphism) can affect solubility, dissolution rate, and stability. | Characterization and selection of the most stable and soluble polymorphic form for development. |

Excipient Compatibility

A critical step in formulation development is to ensure the compatibility of the active pharmaceutical ingredient (API) with the chosen excipients. Incompatibility can lead to degradation of the API and compromise the stability and performance of the final product.

Commonly used excipients for oral solid dosage forms that should be evaluated for compatibility with this compound include:

-

Diluents: Lactose, microcrystalline cellulose, dicalcium phosphate, starch.

-

Binders: Povidone, hydroxypropyl methylcellulose (HPMC), starch paste.

-

Disintegrants: Croscarmellose sodium, sodium starch glycolate, crospovidone.

-

Lubricants: Magnesium stearate, stearic acid.

Compatibility studies typically involve preparing binary mixtures of the drug and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for any signs of physical or chemical changes over time using techniques like DSC, FTIR, and HPLC.[11] Given that this compound is an acidic drug, care should be taken with alkaline excipients which could potentially lead to salt formation or other interactions.

Dissolution Testing for Solid Dosage Forms

Dissolution testing is a crucial quality control parameter to ensure batch-to-batch consistency and to predict the in vivo performance of the dosage form. For a poorly soluble drug like this compound, developing a discriminating dissolution method is essential.

A typical dissolution test setup for an oral tablet would be:

-

Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets.[12]

-

Dissolution Medium: Given the pH-dependent solubility, a two-stage dissolution test might be appropriate for enteric-coated formulations: an initial stage in an acidic medium (e.g., 0.1 N HCl) followed by a second stage in a buffer at a higher pH (e.g., phosphate buffer pH 6.8). For immediate-release formulations, a single medium with a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.

-

Agitation Speed: Typically 50 or 75 rpm.[12]

-

Temperature: 37 ± 0.5 °C.

-

Sampling and Analysis: Samples are withdrawn at predetermined time points and the amount of dissolved drug is quantified by a validated analytical method, usually HPLC.

Visualization of Formulation Development Logic

The following diagram illustrates the logical workflow from understanding the physicochemical properties of this compound to the development of a stable and effective oral solid dosage form.

Caption: Logical workflow for this compound formulation.

Conclusion

The successful formulation of this compound into an oral solid dosage form requires a comprehensive understanding of its physicochemical properties. Its poor aqueous solubility, pH-dependent solubility, and lipophilicity are key challenges that must be addressed through rational formulation strategies, such as particle size reduction, the use of solubilizing agents, and potentially enteric coating. Thorough excipient compatibility screening and the development of a robust, stability-indicating analytical method are essential for ensuring the quality, stability, and performance of the final drug product. This guide provides a foundational framework for researchers and developers to navigate the complexities of formulating this important anticoagulant.

References

- 1. This compound | C22H16O8 | CID 54685524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 548-00-5 [chemicalbook.com]

- 8. This compound [drugfuture.com]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. ijmr.net.in [ijmr.net.in]

- 12. researchgate.net [researchgate.net]

ethyl biscoumacetate CAS number and chemical synonyms

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Identity and Synonyms

Ethyl biscoumacetate is a synthetic oral anticoagulant belonging to the coumarin class of drugs. Its unique chemical structure and properties have been a subject of scientific inquiry for decades. The Chemical Abstracts Service (CAS) has assigned the number 548-00-5 to this compound.

For clarity and comprehensive reference, a list of its chemical synonyms is provided in the table below.

| Synonym | Reference |

| Aethyldicoumarol | [1] |

| B.O.E.A. | [2] |

| Bis(4-hydroxycoumarinyl)ethyl acetate | [2] |

| Dicumacyl | [2] |

| Ethyldicoumarol | [1][3] |

| Neodicoumarin | [1][3] |

| Pelentan | [1][2][4] |

| Stabilene | [2] |

| Trombarin | [1][3] |

| Tromexan | [1][4][5] |

Mechanism of Action: Vitamin K Antagonism

This compound exerts its anticoagulant effect by acting as a vitamin K antagonist.[5] It specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR).[6] This enzyme is a critical component of the vitamin K cycle, responsible for the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood clotting factors.

By inhibiting VKOR, this compound disrupts the synthesis of functional, vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X in the liver.[6] This leads to the production of under-carboxylated, inactive forms of these factors, thereby impairing the coagulation cascade and prolonging clotting time.

Figure 1. Mechanism of action of this compound.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. A study involving healthy volunteers provided key insights into its absorption and elimination.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Maximum Serum Concentration | 1.0 - 4.0 hours | [1] |

| Elimination Half-life | 0.66 hours (Geometric Mean) | [1] |

It is noteworthy that the concentration of its metabolite, 7-hydroxy this compound, was consistently higher than the parent compound from 3 hours post-administration, with a longer elimination half-life of 2.03 hours.[1]

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in biological matrices, such as serum or plasma, can be determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Methodology:

-

Sample Preparation: While a detailed protocol for plasma extraction was not available in the reviewed literature, a common approach for small molecules like this compound involves protein precipitation followed by centrifugation. A typical procedure would be:

-

To 100 µL of plasma, add 300 µL of a protein precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant for injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A C18 or a specialized column like Newcrom R1 can be used.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier. For UV detection, phosphoric acid is suitable. For mass spectrometry (MS) detection, a volatile acid like formic acid should be used.

-

Detection: UV detection is a common method for the quantification of coumarin derivatives. The specific wavelength for maximum absorbance of this compound should be determined.

-

Flow Rate and Injection Volume: These parameters would need to be optimized for the specific column and system used.

-

Figure 2. General workflow for HPLC analysis.

Clinical Considerations: Efficacy and Safety

Therapeutic Monitoring